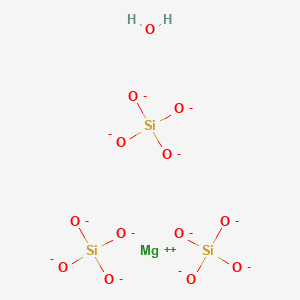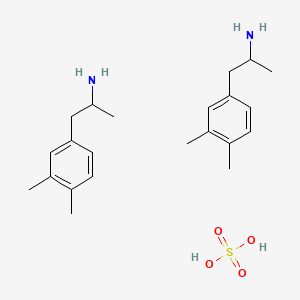
Xylopropamine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylopropamine sulfate: is a stimulant drug belonging to the phenethylamine and amphetamine classes. It was developed and marketed as an appetite suppressant in the 1950s.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of xylopropamine sulfate involves the alkylation of phenylisopropylamine derivatives. One common method includes the reaction of 3,4-dimethylphenylacetone with ammonia or an amine under reductive amination conditions. The resulting amine is then converted to its sulfate salt by treatment with sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically crystallized from an appropriate solvent to obtain the sulfate salt in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Xylopropamine sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Xylopropamine sulfate has been used as a model compound in studies of amphetamine derivatives. Its chemical properties make it a useful tool for understanding the behavior of similar compounds under various conditions .
Biology and Medicine: The compound has been investigated for its potential as a dopamine D2 receptor agonist, which could have implications in the treatment of Parkinson’s disease. Its binding affinity and interaction with dopamine receptors have been studied using computational drug discovery methods .
Industry: this compound has limited industrial applications due to its stimulant properties and potential for abuse. its synthesis and reactions are of interest in the development of related compounds with therapeutic potential .
Mécanisme D'action
Xylopropamine sulfate exerts its effects by stimulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It acts on the central nervous system, leading to increased alertness and reduced appetite. The compound’s interaction with dopamine receptors, particularly the D2 receptor, is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Methamphetamine: Another stimulant with similar effects but higher potential for abuse.
Dimethylamphetamine: A related compound with similar chemical structure and properties.
3,4-Dimethylmethcathinone: A stimulant with similar pharmacological effects.
Uniqueness: Xylopropamine sulfate is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological profile. Its potential as a dopamine receptor agonist sets it apart from other amphetamine derivatives .
Propriétés
Numéro CAS |
14543-76-1 |
|---|---|
Formule moléculaire |
C22H36N2O4S |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)propan-2-amine;sulfuric acid |
InChI |
InChI=1S/2C11H17N.H2O4S/c2*1-8-4-5-11(6-9(8)2)7-10(3)12;1-5(2,3)4/h2*4-6,10H,7,12H2,1-3H3;(H2,1,2,3,4) |
Clé InChI |
JUEMAIYCXHJGDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC(C)N)C.CC1=C(C=C(C=C1)CC(C)N)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


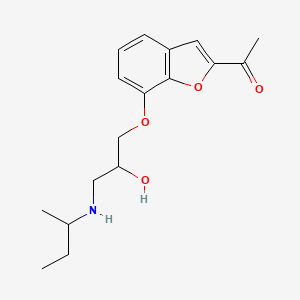
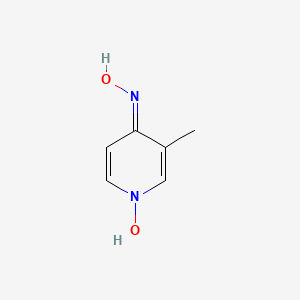
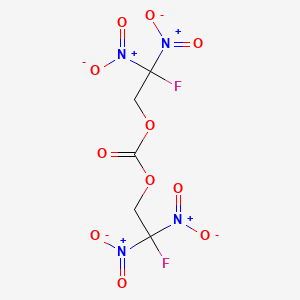






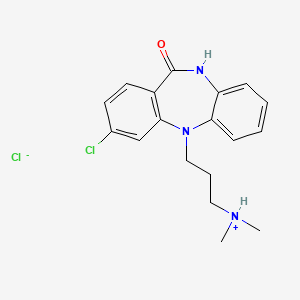
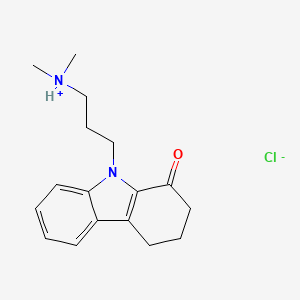

![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)
